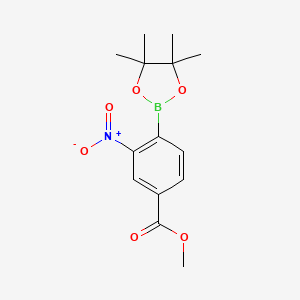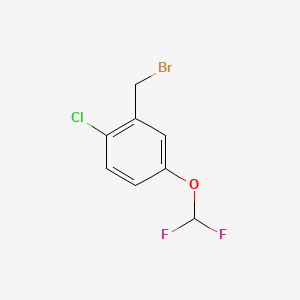
2-Chloro-5-(difluoromethoxy)benzyl bromide
Overview
Description
2-Chloro-5-(difluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C₈H₆BrClF₂O . It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the second position and a difluoromethoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)benzyl bromide typically involves the bromination of 2-Chloro-5-(difluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-(difluoromethoxy)benzyl bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of 2-Chloro-5-(difluoromethoxy)benzyl derivatives.
Oxidation: Formation of 2-Chloro-5-(difluoromethoxy)benzaldehyde.
Reduction: Formation of 2-Chloro-5-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Chemistry: 2-Chloro-5-(difluoromethoxy)benzyl bromide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to modify biomolecules through nucleophilic substitution reactions. It can be used to label proteins, peptides, and nucleic acids for various analytical and diagnostic purposes.
Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize novel therapeutic agents with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The difluoromethoxy group and chlorine atom on the benzene ring influence the reactivity and selectivity of the compound in these reactions.
Molecular Targets and Pathways: The molecular targets of this compound depend on the specific nucleophile it reacts with. In biological systems, it can modify proteins, peptides, and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
2-Chlorobenzyl bromide: Lacks the difluoromethoxy group, making it less reactive in certain nucleophilic substitution reactions.
5-(Difluoromethoxy)benzyl bromide: Lacks the chlorine atom, which affects its reactivity and selectivity.
2-Bromo-5-(difluoromethoxy)benzyl chloride: Has a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness: 2-Chloro-5-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and scientific research.
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSHYHRPBCBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
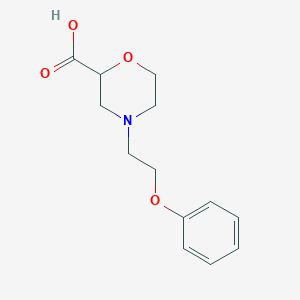


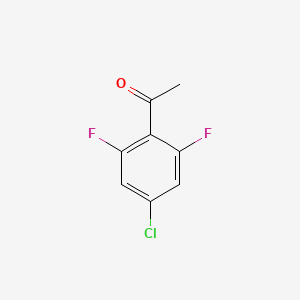
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
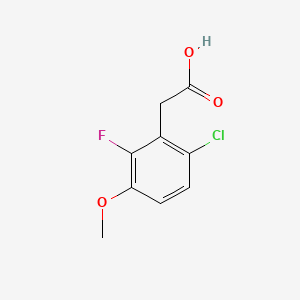

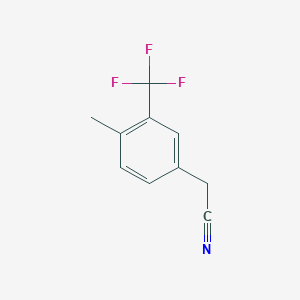
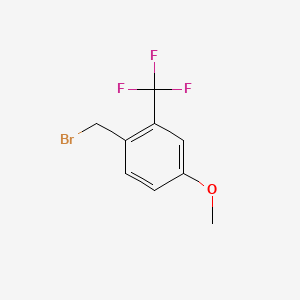
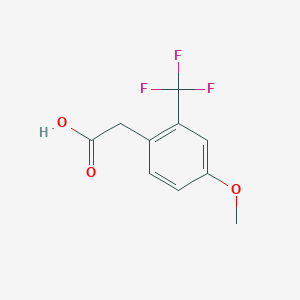
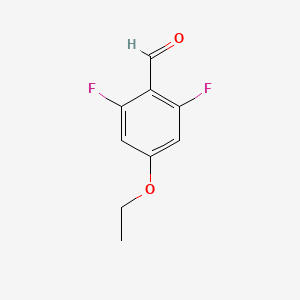
![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
